1-chloro-N-cyclohexyl-N-methylmethanesulfonamide
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Overview
Description
1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H16ClNO2S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a chloro group, a cyclohexyl group, and a methanesulfonamide group, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide typically involves the reaction of cyclohexylamine with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfonic acid derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclohexyl and methanesulfonamide groups contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide can be compared with similar compounds such as:
1-Cyclohexyl-N-methylmethanesulfonamide: Lacks the chloro group, resulting in different reactivity and applications.
N-cyclohexyl-N-methyl Methylone (hydrochloride): A structurally related compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
1-chloro-N-cyclohexyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H16ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
VSIRUEYEQDOMEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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